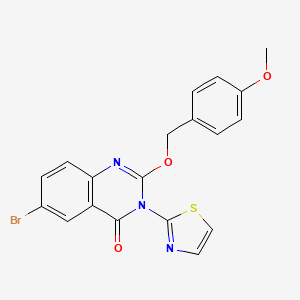
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methoxy-containing reagents.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring by reacting the intermediate with thiazole-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4(3H)-Quinazolinone, 6-chloro-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
- **4(3H)-Quinazolinone, 6-fluoro-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
- **4(3H)-Quinazolinone, 6-iodo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
85178-73-0 |
|---|---|
Formule moléculaire |
C19H14BrN3O3S |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
6-bromo-2-[(4-methoxyphenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C19H14BrN3O3S/c1-25-14-5-2-12(3-6-14)11-26-18-22-16-7-4-13(20)10-15(16)17(24)23(18)19-21-8-9-27-19/h2-10H,11H2,1H3 |
Clé InChI |
HYTFCURIVJONEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


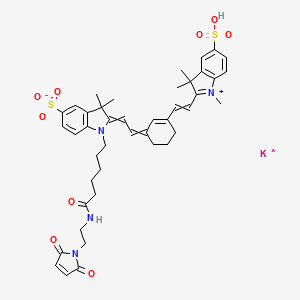

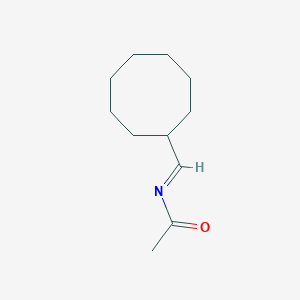
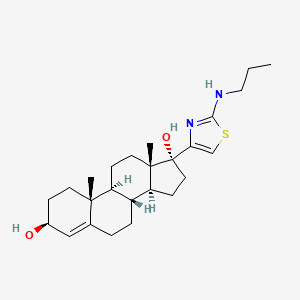
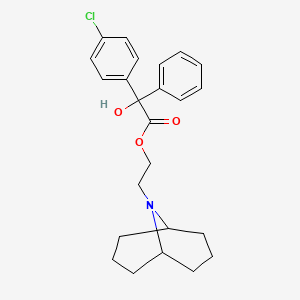


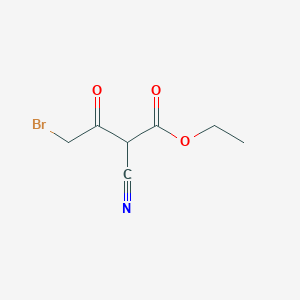
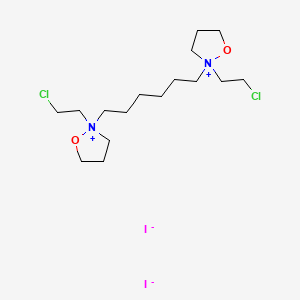
![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)

